2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
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Overview
Description
2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiazole ring, with a nitrile group at the 6-position.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is not available, compounds containing a trifluoromethyl group have been found to exhibit various biological activities. For instance, triflusal, a compound containing a trifluoromethyl group, is known to inhibit cyclooxygenase-1 (COX-1) in platelets, thereby preventing platelet aggregation .
Safety and Hazards
Future Directions
The trifluoromethyl group has been gaining interest in the field of medicinal chemistry due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . Future research could focus on the development of new and creative approaches to broaden the scope of trifluoromethylation reactions . This could lead to the development of new drugs and agrochemicals with improved properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile typically involves the condensation of 2-aminobenzothiazole with trifluoroacetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1,3-benzoxazole-6-carbonitrile
- 2-(Trifluoromethyl)-1,3-benzimidazole-6-carbonitrile
- 2-(Trifluoromethyl)-1,3-thiazole-6-carbonitrile
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKPNMFSTDCJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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